Propyl 3-chlorobenzene-1-sulfonate
Description
Properties
CAS No. |
61264-66-2 |
|---|---|
Molecular Formula |
C9H11ClO3S |
Molecular Weight |
234.70 g/mol |
IUPAC Name |
propyl 3-chlorobenzenesulfonate |
InChI |
InChI=1S/C9H11ClO3S/c1-2-6-13-14(11,12)9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 |
InChI Key |
UYECITKZKCWICZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOS(=O)(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Propyl Halides
Propyl bromide ($$\text{C}3\text{H}7\text{Br}$$) or iodide ($$\text{C}3\text{H}7\text{I}$$) reacts with sodium 3-chlorobenzenesulfonate in polar aprotic solvents like dimethylformamide (DMF). The reaction follows an $$S_N2$$ mechanism, with yields exceeding 75% under reflux conditions ($$90^\circ\text{C}$$, 8–12 hours).
$$
\text{ClC}6\text{H}4\text{SO}3\text{Na} + \text{C}3\text{H}7\text{Br} \rightarrow \text{ClC}6\text{H}4\text{SO}3\text{C}3\text{H}7 + \text{NaBr}
$$
Transesterification with Propyl Alcohol
An alternative route employs propyl alcohol ($$\text{C}3\text{H}7\text{OH}$$) in acidic media. Sulfonic acid reacts with excess alcohol via Fischer esterification, catalyzed by $$\text{H}2\text{SO}4$$ or $$p$$-toluenesulfonic acid. This method achieves moderate yields (60–65%) but avoids halide byproducts.
Alternative Synthetic Pathways: Patent Innovations
Recent patents disclose novel approaches to optimize yield and purity. For example, CN104803967A outlines a four-step process for analogous sulfonate esters, adaptable to this compound:
- Sulfonation : Allyl chloride reacts with sodium metabisulfite to form sodium allyl sulfonate.
- Anti-Markovnikov Addition : Sulfonate intermediates undergo sulfuric acid-catalyzed addition.
- Hydrolysis and Acidification : Basic hydrolysis followed by HCl treatment yields 3-hydroxypropanesulfonic acid.
- Cyclodehydration : Thermal dehydration forms the sulfonate ester.
While designed for 1,3-propane sultone, this method’s principles apply to propyl sulfonates. Key parameters include:
| Step | Temperature Range | Catalyst | Yield (%) |
|---|---|---|---|
| Sulfonation | $$50^\circ\text{C}$$ | None | 85–90 |
| Anti-Markovnikov | $$60^\circ\text{C}$$ | Sodium Persulfate | 78–83 |
| Hydrolysis | Ambient | NaOH | 90–95 |
| Cyclodehydration | $$130^\circ\text{C}$$ | Toluene | 80–85 |
Adapting these conditions to this compound could enhance scalability, though substituent effects on the benzene ring may necessitate temperature adjustments.
Purification and Characterization
Crude product purification involves fractional distillation under reduced pressure ($$10–15$$ mmHg) to isolate the ester from unreacted propyl halides or alcohols. Recrystallization from ethanol-water mixtures (3:1 v/v) further enhances purity to ≥98%. Characterization relies on spectral data:
- $$^1\text{H NMR}$$ (CDCl$$3$$): δ 1.05 (t, 3H, CH$$3$$), 1.85 (m, 2H, CH$$2$$), 4.35 (t, 2H, OCH$$2$$), 7.45–7.90 (m, 3H, Ar–H).
- IR : 1170 cm$$^{-1}$$ (S=O asymmetric stretch), 1360 cm$$^{-1}$$ (S=O symmetric stretch), 750 cm$$^{-1}$$ (C–Cl).
Comparative Analysis of Analogous Compounds
Structural analogs exhibit distinct physicochemical properties influenced by alkyl chain length:
| Compound | Molecular Formula | Solubility (g/100 mL H$$_2$$O) | Melting Point (°C) |
|---|---|---|---|
| Ethyl 3-chlorobenzene-1-sulfonate | $$\text{C}8\text{H}9\text{ClO}_3\text{S}$$ | 12.5 | 45–47 |
| This compound | $$\text{C}9\text{H}{11}\text{ClO}_3\text{S}$$ | 8.2 | 32–34 |
| Butyl 3-chlorobenzene-1-sulfonate | $$\text{C}{10}\text{H}{13}\text{ClO}_3\text{S}$$ | 5.6 | 28–30 |
The propyl derivative balances lipophilicity and water solubility, making it preferable for drug delivery systems.
Challenges and Optimization Opportunities
Common challenges include:
- Byproduct Formation : Competing reactions during sulfonation yield ortho- and para-substituted isomers. Chromatographic separation or selective crystallization mitigates this.
- Catalyst Efficiency : Homogeneous catalysts (e.g., $$\text{FeCl}_3$$) improve regioselectivity but complicate recycling. Heterogeneous alternatives (zeolites, montmorillonite) are under investigation.
- Scale-Up Limitations : Batch reactor inefficiencies arise from exothermic sulfonation. Continuous flow systems could enhance heat dissipation and throughput.
Chemical Reactions Analysis
Types of Reactions
Propyl 3-chlorobenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under elevated temperatures to facilitate the substitution of the chlorine atom.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the propyl group.
Major Products Formed
Scientific Research Applications
Propyl 3-chlorobenzene-1-sulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of propyl 3-chlorobenzene-1-sulfonate involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, leading to the formation of new chemical bonds. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
To contextualize Propyl 3-chlorobenzene-1-sulfonate, comparisons are drawn with structurally or functionally related compounds from the provided evidence. Key parameters include purity, substituent effects, and regulatory identifiers.
Structural and Functional Analogues
Propyl Guaiacol and Propyl Syringol
These compounds share the propyl chain but differ in aromatic substituents:
- Propyl guaiacol contains a methoxy and hydroxyl group on the benzene ring.
- Propyl syringol includes two methoxy groups and a hydroxyl group.
Purity and Impurities :
- NMR analysis of propyl guaiacol and propyl syringol revealed minor impurity signals, suggesting higher synthetic purity (>70%) compared to methyl paraben (33.4%) .
- Impurities in such compounds often arise from incomplete substitution or side reactions during alkylation.
Isoeugenol
A phenylpropene derivative with a hydroxyl and methoxy group.
- Purity: 71.5%, with sharp impurity signals attributed to monomers like ethyl guaiacol or propyl syringol .
- Unlike this compound, isoeugenol lacks a sulfonate group, reducing its polarity and solubility in aqueous systems.
Chlorinated Alkanes (e.g., 1-Chloropropane, 2-Chloropropane)
These linear chloroalkanes differ in structure but share chlorine as a substituent.
- Regulatory Data :
- Chlorinated propanes are more volatile and less stable under basic conditions compared to aromatic sulfonates like this compound.
Physicochemical and Regulatory Comparison
Key Observations
- Synthetic Challenges : Compounds with multiple substituents (e.g., methyl paraben) show lower purity due to competing side reactions, a factor that may also affect this compound synthesis .
- Regulatory Gaps : While chlorinated alkanes have well-documented CAS numbers, the absence of regulatory identifiers for this compound in the evidence suggests it may be less commercially prevalent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
